N-[(3-methoxyphenyl)methyl]prop-2-enamide
Description
N-[(3-Methoxyphenyl)methyl]prop-2-enamide (CAS: 17208-99-0) is an acrylamide derivative characterized by a methoxy-substituted benzyl group attached to the nitrogen of a propenamide backbone. Its molecular formula is C₁₁H₁₃NO₂, with a molecular weight of 191.23 g/mol . This compound is primarily utilized in the preparation of polymeric materials for drug delivery systems, such as nanoparticles and hydrogels, owing to its reactive acrylamide moiety and tunable physicochemical properties .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-3-11(13)12-8-9-5-4-6-10(7-9)14-2/h3-7H,1,8H2,2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIOOKRZULAQBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxyphenyl)methyl]prop-2-enamide typically involves the reaction of 3-methoxybenzylamine with acryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent the hydrolysis of acryloyl chloride. The product is then purified using recrystallization techniques to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may incorporate advanced purification methods such as chromatography to ensure the compound meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-[(3-hydroxyphenyl)methyl]prop-2-enamide.
Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: N-[(3-hydroxyphenyl)methyl]prop-2-enamide
Reduction: N-[(3-methoxyphenyl)methyl]prop-2-enamine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[(3-methoxyphenyl)methyl]prop-2-enamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(3-methoxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The methoxy group and the amide functionality play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
N-[(Dialkylamino)methyl]prop-2-enamides
Compounds such as N-[(Dimethylamino)methyl]prop-2-enamide and N-[(Diethylamino)methyl]prop-2-enamide () feature alkylamino groups instead of aromatic substituents. These derivatives are synthesized via Schiff base intermediates and exhibit distinct NMR profiles due to differences in electron-donating alkyl groups. For example:
- N-[(Dimethylamino)methyl]prop-2-enamide: Shows a singlet at δ 2.23 ppm (N–CH₃) in ¹H NMR, absent in the methoxyphenyl analog .
N-(3-Methoxyphenyl)prop-2-enamide
A closely related analog lacking the methylene spacer (C₁₀H₁₁NO₂, MW 177.20 g/mol) demonstrates reduced steric hindrance, which may enhance reactivity in polymerization reactions .
Aromatic Substitution Patterns
Halogenated Analogs
- (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Incorporates a chlorophenyl group and a naphthyl-propanoyl chain.
- (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide (): Exhibits potent antibacterial activity (submicromolar IC₅₀ against S. aureus), outperforming methoxy-substituted cinnamanilides. This highlights the role of halogenation in enhancing antimicrobial efficacy .
Methoxy-Substituted Natural Products
- 3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (): Isolated from Lycium yunnanense, this compound shows significant anti-inflammatory activity (IC₅₀ < 17.21 µM). The methoxy group likely contributes to hydrogen bonding with target enzymes, a feature shared with the target compound .
Lipophilicity and Solubility
- Methoxy vs. Halogen Substituents : Methoxy groups increase electron density and polarity, improving solubility in polar solvents compared to chloro or trifluoromethyl analogs .
- Molecular Weight : The target compound (MW 191.23) is lighter than naphthyl-propanamide derivatives (e.g., : MW ~350), enhancing diffusion across biological membranes .
Tabular Comparison of Key Compounds
Biological Activity
N-[(3-methoxyphenyl)methyl]prop-2-enamide, a compound characterized by its unique structural features, has garnered attention in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : Approximately 205.25 g/mol
- CAS Number : 1422176-88-2
- Melting Point : 74–75 °C
The compound contains a methoxy group and a prop-2-enamide moiety, which are believed to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes, potentially modulating metabolic pathways.
- Receptor Binding : It might bind to various receptors, influencing signaling pathways associated with inflammation and pain.
Anti-inflammatory Properties
Preliminary studies suggest that this compound exhibits significant anti-inflammatory effects. These findings are supported by:
- In Vitro Studies : Research indicates that the compound can reduce the production of pro-inflammatory cytokines in cell cultures.
- Animal Models : In vivo studies have shown that administration of the compound leads to decreased inflammation markers in models of acute and chronic inflammation.
Analgesic Effects
The compound has also been explored for its potential analgesic properties. Mechanistic studies suggest that it may act through:
- Modulation of Pain Pathways : By affecting neurotransmitter release or receptor sensitivity, it can alleviate pain responses.
Study 1: Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to the control group, suggesting potential therapeutic applications in treating inflammatory diseases.
Study 2: Analgesic Efficacy
Another research effort focused on the analgesic properties of this compound. Using a formalin-induced pain model, researchers found that administration led to a notable decrease in pain behaviors. This suggests that this compound could be beneficial for managing pain conditions.
Data Summary Table
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Anti-inflammatory | In vitro & In vivo | Reduced cytokine levels; decreased swelling |
| Analgesic | Formalin-induced model | Decreased pain behaviors |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
